2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

Description

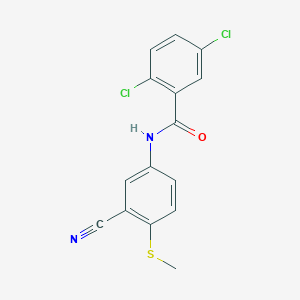

2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a synthetic aromatic amide featuring a dichlorinated benzene ring and a substituted phenyl group connected via a carboxamide bridge. The compound’s structure includes two chlorine atoms at the 2- and 5-positions of the benzene ring, a cyano group at the 3-position, and a methylsulfanyl (SCH₃) moiety at the 4-position of the aniline-derived phenyl ring. However, its biological or physicochemical data remain underexplored in publicly available literature.

Properties

IUPAC Name |

2,5-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNIGXVONNSCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as substituted aromatic rings, carboxamide linkages, or heterocyclic systems.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Lipophilicity: The methylsulfanyl (SCH₃) group in the target compound increases lipophilicity compared to analogs with methoxy (OCH₃) or propoxy (OCH₂CH(CH₃)₂) substituents. This may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic vs. Aromatic Systems: The thiazole-based analog (Table 1, row 2) replaces the benzene ring with a thiazole heterocycle, which may alter electronic properties and metabolic stability. Thiazoles are known for their resistance to oxidative degradation, as noted in the patent for its polymorphic form .

Bioactivity Trends: While direct data for the target compound is lacking, structurally related carboxamides with nitro (NO₂) or chloro (Cl) substituents exhibit antibacterial or kinase-inhibitory activities. The cyano group (CN) in the target compound may enhance hydrogen-bonding interactions with biological targets.

Crystallinity and Polymorphism :

- The polymorphic thiazole-carboxylic acid derivative (Table 1, row 2) highlights the importance of solid-state forms in optimizing physicochemical stability. Similar studies on the target compound’s polymorphs are absent but could be critical for formulation development .

Biological Activity

2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a synthetic organic compound with potential applications in various biological fields, including antimicrobial and anti-inflammatory research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a dichloro-substituted benzene ring along with a carboxamide functional group and a cyano group attached to a phenyl ring that contains a methylsulfanyl substituent. The structural characteristics suggest potential interactions with biological targets, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂N₂OS |

| Molar Mass | 337.22 g/mol |

| Boiling Point | 427.4 °C |

| Density | 1.4 g/cm³ at 760 mmHg |

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , particularly in the following domains:

- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in inflammation and microbial resistance pathways.

Enzyme Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. Early data suggest it may influence pathways related to inflammation or microbial resistance:

- Target Enzymes : Potential interactions with cyclooxygenase (COX) enzymes involved in inflammatory responses.

- Receptor Binding : Possible binding to receptors that mediate immune responses.

Antimicrobial Efficacy

In a comparative study of various compounds similar to this compound, it was found to have significant antimicrobial properties against several bacterial strains.

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Results : The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation:

- Methodology : Mice were treated with varying doses of the compound before inducing inflammation via lipopolysaccharide (LPS).

- Findings : Significant reductions in inflammatory markers (e.g., TNF-alpha and IL-6) were observed in treated groups compared to controls.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide?

Answer:

The compound is typically synthesized via amide coupling reactions . A standard approach involves reacting 2,5-dichlorobenzoyl chloride with 3-cyano-4-(methylsulfanyl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Intermediate characterization by H NMR and FT-IR confirms successful amide bond formation .

Basic: How is the crystal structure of this compound analyzed, and what software tools are essential?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure solution uses SHELXT for phase determination, followed by refinement via SHELXL (for H-atom placement and displacement parameters). Visualization and validation are performed using ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams. Hydrogen bonding and π-π interactions are quantified using PLATON .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or impurities. To address this:

- Reproduce assays under standardized protocols (e.g., fixed IC measurement parameters).

- Confirm compound purity via HPLC-MS (>95%) and check for polymorphic forms using DSC and PXRD .

- Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes against crystallographic protein data (PDB entries). Cross-reference with analogs (e.g., 3,5-dichloro-N-[cyano-...]benzamide) to identify structure-activity trends .

Advanced: What computational strategies predict the compound’s physicochemical properties and reactivity?

Answer:

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments, electrostatic potentials, and frontier molecular orbitals (FMOs) for reactivity insights.

- QSPR Models : Train neural networks on datasets (e.g., solubility, logP) using descriptors like topological polar surface area (TPSA) and molar refractivity.

- Molecular Dynamics (MD) : Simulate solvation behavior in explicit solvents (e.g., water, DMSO) to predict aggregation tendencies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and methylsulfanyl groups.

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and CN stretch (~2220–2260 cm).

- High-Resolution MS : Use ESI+ or MALDI-TOF to verify molecular ion ([M+H]) and isotopic patterns consistent with Cl and S atoms .

Advanced: How can reaction conditions be optimized using design of experiments (DoE)?

Answer:

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2 factorial design evaluates the impact of temperature (25°C vs. 60°C), solvent (THF vs. DMF), and base (pyridine vs. EtN) on yield.

- Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships. Analyze via ANOVA to pinpoint optimal conditions (e.g., 45°C, DMF, 1.2 eq. pyridine) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N or Ar) to prevent oxidation of the methylsulfanyl group.

- Spill Management : Neutralize with activated carbon and dispose as halogenated waste. Refer to SDS guidelines for analogs like N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide .

Advanced: How can polymorphism in this compound be systematically studied?

Answer:

- Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, toluene) under varying cooling rates.

- Characterization : Compare polymorphs using SC-XRD (unit cell parameters), DSC (melting endotherms), and Raman spectroscopy (lattice vibrations).

- Stability Testing : Store forms at 40°C/75% RH for 4 weeks and monitor phase transitions via PXRD . Cross-reference with databases (e.g., Cambridge Structural Database) for analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.